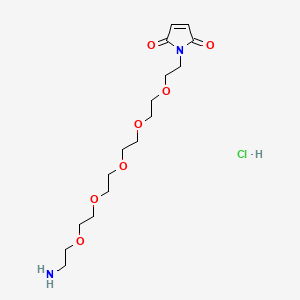

Mal-PEG5-C2-NH2 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C16H29ClN2O7 |

|---|---|

Molecular Weight |

396.9 g/mol |

IUPAC Name |

1-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione;hydrochloride |

InChI |

InChI=1S/C16H28N2O7.ClH/c17-3-5-21-7-9-23-11-13-25-14-12-24-10-8-22-6-4-18-15(19)1-2-16(18)20;/h1-2H,3-14,17H2;1H |

InChI Key |

SUAOGZCUJLXXOB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCN.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Mal-PEG5-C2-NH2 Hydrochloride: A Heterobifunctional Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG5-C2-NH2 hydrochloride is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that, instead of merely inhibiting the function of a target protein, co-opt the cell's natural protein disposal machinery to selectively eliminate it. This technical guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental protocols for this compound, serving as a critical resource for researchers in the field of targeted protein degradation.

Core Concepts: PROTACs and the Ubiquitin-Proteasome System

PROTACs are chimeric molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The fundamental mechanism of action for PROTACs relies on the cell's own ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells.

By bringing the target protein and an E3 ligase into close proximity, a PROTAC facilitates the transfer of ubiquitin from an E2-ubiquitin conjugate to a lysine (B10760008) residue on the surface of the target protein. This polyubiquitination marks the protein for recognition and subsequent degradation by the 26S proteasome, a large protein complex that breaks down ubiquitinated proteins into smaller peptides. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

Physicochemical Properties of this compound

This compound is a polyethylene (B3416737) glycol (PEG)-based linker. The PEG spacer enhances the solubility and can influence the cell permeability of the resulting PROTAC molecule.[1] The terminal maleimide (B117702) and amine groups provide the reactive handles for conjugation to the target protein ligand and the E3 ligase ligand, respectively.

| Property | Value | Reference |

| Chemical Name | 1-(17-amino-3,6,9,12,15-pentaoxaheptadecan-1-yl)-1H-pyrrole-2,5-dione hydrochloride | [2] |

| Molecular Formula | C16H29ClN2O7 | [3] |

| Molecular Weight | 396.86 g/mol | [4] |

| CAS Number | 2454216-21-6 | [3] |

| Appearance | Solid | |

| Storage Temperature | -20°C | [3] |

Note: Specific purity and solubility data are often lot-dependent and should be obtained from the supplier's certificate of analysis.

Application in PROTAC Synthesis: Bioconjugation Strategy

The synthesis of a PROTAC using this compound typically involves a two-step sequential conjugation.

-

Amide Bond Formation: The primary amine (-NH2) of the linker is coupled with a carboxylic acid on either the target protein ligand or the E3 ligase ligand. This reaction is typically facilitated by standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).

-

Michael Addition: The maleimide group of the linker reacts with a thiol (sulfhydryl) group, most commonly from a cysteine residue, on the other binding ligand. This Michael addition reaction is highly specific for thiols under mild conditions (pH 6.5-7.5) and forms a stable thioether bond.

Experimental Protocols

General Protocol for Maleimide-Thiol Conjugation

This protocol outlines the general steps for conjugating the maleimide moiety of the linker (or a linker-ligand intermediate) to a cysteine-containing molecule.

Materials:

-

Maleimide-functionalized molecule

-

Thiol-containing molecule (e.g., protein, peptide, or small molecule ligand)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or similar non-thiol containing buffer, pH 7.0-7.5, degassed.

-

Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

Quenching Reagent: Free cysteine or β-mercaptoethanol.

-

Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for dissolving the maleimide compound.

-

Purification System: High-Performance Liquid Chromatography (HPLC) or Size-Exclusion Chromatography (SEC).

Procedure:

-

Preparation of the Thiol-Containing Molecule:

-

If the thiol is within a protein and may be present as a disulfide bond, reduction is necessary. Dissolve the protein in the reaction buffer and add a 5-20 fold molar excess of TCEP. Incubate at room temperature for 30-60 minutes. If using DTT, it must be removed prior to adding the maleimide reagent, typically by SEC.

-

-

Preparation of the Maleimide Solution:

-

Immediately before use, dissolve the maleimide-functionalized compound in a minimal amount of anhydrous DMF or DMSO.

-

-

Conjugation Reaction:

-

Add the dissolved maleimide compound to the solution of the thiol-containing molecule. A 10-20 fold molar excess of the maleimide is often used to ensure complete reaction with the thiol.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light if using a fluorescently-labeled maleimide.

-

-

Quenching the Reaction:

-

Add a quenching reagent, such as free cysteine, to react with any excess maleimide.

-

-

Purification of the Conjugate:

-

Purify the resulting conjugate using HPLC or SEC to remove unreacted starting materials, excess reagents, and byproducts.

-

-

Characterization:

-

Confirm the identity and purity of the final conjugate using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the catalytic cycle of a PROTAC in inducing the ubiquitination and subsequent degradation of a target protein.

Conclusion

This compound is a valuable and versatile tool in the design and synthesis of PROTACs. Its heterobifunctional nature, combined with the favorable properties of the PEG linker, makes it a popular choice for researchers aiming to develop novel therapeutics based on targeted protein degradation. A thorough understanding of its chemical properties and the nuances of the bioconjugation reactions is paramount to the successful construction of effective PROTAC molecules. This guide provides a foundational understanding to aid researchers in their endeavors to harness the power of the ubiquitin-proteasome system for therapeutic benefit.

References

Mal-PEG5-C2-NH2 Hydrochloride: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Structure, Properties, and Applications of Mal-PEG5-C2-NH2 Hydrochloride for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a heterobifunctional linker molecule integral to the advancement of bioconjugation and targeted therapeutics.[1][2] This polyethylene (B3416737) glycol (PEG)-based linker is particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to selectively eliminate disease-causing proteins.[1][2] This guide provides a comprehensive overview of the structure, properties, and applications of this compound, complete with experimental protocols and visual diagrams to support its use in research and development.

This molecule features a maleimide (B117702) group at one terminus and a primary amine at the other, separated by a PEG5 spacer. The maleimide group offers high reactivity towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, forming a stable thioether bond.[] This reaction is highly specific within a pH range of 6.5 to 7.5.[] The terminal amine group allows for versatile conjugation to other molecules, such as targeting ligands or E3 ligase recruiters, through amide bond formation. The hydrophilic PEG spacer enhances the solubility and bioavailability of the resulting conjugate.[4]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, compiled from various supplier datasheets. These parameters are crucial for designing and executing successful bioconjugation strategies.

| Property | Value | Reference |

| Molecular Formula | C16H29ClN2O7 | [5] |

| Molecular Weight | 396.86 g/mol | [5] |

| CAS Number | 2454216-21-6 | [5] |

| Appearance | Off-white/white solid or viscous liquid (dependent on molecular weight) | [6][7] |

| Solubility | Soluble in regular aqueous solutions and most organic solvents. | [6][7] |

| Storage Conditions | Store at -20°C, keep in a dry and dark place. | [7] |

| Shipping Conditions | Shipped with blue ice. |

Core Applications in Drug Development

The primary application of this compound is in the construction of PROTACs.[1][2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8] The Mal-PEG5-C2-NH2 linker serves as the crucial connection between the target-binding ligand and the E3 ligase-binding ligand.

Beyond PROTACs, this linker is also valuable in the development of Antibody-Drug Conjugates (ADCs). In this context, the maleimide group can react with cysteine residues on a monoclonal antibody, while the amine group can be used to attach a cytotoxic payload.[]

Signaling Pathway: PROTAC Mechanism of Action

The following diagram illustrates the catalytic mechanism by which a PROTAC, synthesized using a linker like Mal-PEG5-C2-NH2, induces the degradation of a target protein.

Caption: The catalytic cycle of a PROTAC molecule.

Experimental Protocols

Protocol 1: General Procedure for Thiol-Maleimide Conjugation

This protocol outlines the general steps for conjugating a thiol-containing molecule (e.g., a protein with cysteine residues) with this compound.

Materials:

-

Thiol-containing protein

-

This compound

-

Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, free of thiols[6]

-

Reducing agent (optional, for exposing buried thiols): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation: Dissolve the thiol-containing protein in the conjugation buffer. If necessary to reduce disulfide bonds, treat the protein with a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

-

Linker Preparation: Prepare a stock solution of this compound in the conjugation buffer.[6]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[6]

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.[6][7]

-

Purification: Remove unreacted linker and byproducts using a desalting column or dialysis.[6]

-

Characterization: Analyze the purified conjugate using techniques such as SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to confirm conjugation and purity.

Protocol 2: Synthesis of a PROTAC via Amide Coupling

This protocol describes a general two-step process for synthesizing a PROTAC using this compound, where the amine group is first coupled to a carboxylic acid-containing molecule (Component A), followed by conjugation of the maleimide to a thiol-containing molecule (Component B).

Step 1: Amide Coupling

Materials:

-

Component A with a carboxylic acid group (e.g., an E3 ligase ligand)

-

This compound

-

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (Dimethylformamide)

Procedure:

-

Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.[9]

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.[9]

-

Add this compound to the reaction mixture.[9]

-

Stir the reaction at room temperature overnight.[9]

-

Monitor the reaction progress by LC-MS.[9]

-

Upon completion, purify the intermediate product (Component A-PEG5-Mal) by flash column chromatography or preparative HPLC.[9]

Step 2: Thiol-Maleimide Conjugation

Materials:

-

Purified Component A-PEG5-Mal

-

Component B with a thiol group (e.g., a target protein binder)

-

Conjugation buffer (as in Protocol 1)

Procedure:

-

Follow the steps outlined in Protocol 1 for Thiol-Maleimide Conjugation, using Component A-PEG5-Mal as the maleimide-containing reagent and Component B-SH as the thiol-containing molecule.

Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of an ADC using a maleimide-containing linker like this compound.

Caption: A generalized experimental workflow for ADC synthesis.

Conclusion

This compound is a versatile and powerful tool in the field of bioconjugation, particularly for the development of targeted therapies such as PROTACs and ADCs. Its well-defined structure, favorable physicochemical properties, and specific reactivity make it an invaluable linker for researchers and drug development professionals. The protocols and diagrams provided in this guide offer a solid foundation for the successful application of this molecule in creating novel and effective therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 4. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. broadpharm.com [broadpharm.com]

- 7. confluore.com [confluore.com]

- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Mal-PEG5-C2-NH2 Hydrochloride: A Heterobifunctional Linker for Advanced Bioconjugation and Proteolysis Targeting Chimeras (PROTACs)

CAS Number: 2454216-21-6

This technical guide provides a comprehensive overview of Mal-PEG5-C2-NH2 hydrochloride, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This guide is intended for researchers, scientists, and drug development professionals engaged in bioconjugation, targeted drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a versatile chemical tool featuring a maleimide (B117702) group at one terminus and a primary amine at the other, connected by a five-unit polyethylene glycol (PEG) spacer and a C2 alkyl chain. The maleimide group offers highly selective reactivity towards sulfhydryl groups (thiols), commonly found in cysteine residues of proteins and peptides. The primary amine provides a reactive site for conjugation to carboxylic acids, activated esters, and other electrophilic groups. The hydrophilic PEG chain enhances solubility and can reduce the immunogenicity of the resulting conjugate. A primary application of this linker is in the construction of PROTACs, where it connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.[1][2]

Physicochemical and Chemical Properties

A summary of the key properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2454216-21-6 | [1] |

| Molecular Formula | C₁₆H₂₉ClN₂O₇ | [1] |

| Molecular Weight | 396.86 g/mol | |

| Appearance | Solid | [3] |

| Storage Conditions | -20°C, sealed, away from moisture | [1][3][4] |

| Solubility | Soluble in DMSO | [3][5] |

Reactivity and Mechanism of Action

This compound possesses two distinct reactive functionalities, enabling sequential and controlled bioconjugation reactions.

Maleimide-Thiol Conjugation

The maleimide group reacts specifically with free sulfhydryl groups via a Michael addition reaction to form a stable thioether bond. This reaction is most efficient and specific at a pH range of 6.5-7.5.[6] At pH values above 7.5, the maleimide group can also react with primary amines, and the rate of hydrolysis of the maleimide ring increases.

Amine Coupling Reactions

The primary amine can be conjugated to molecules containing carboxylic acids using standard coupling reagents like EDC/NHS or HATU. It can also react with activated esters, such as NHS esters, to form stable amide bonds.

Application in PROTAC Technology

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as a linker to connect the target protein ligand and the E3 ligase ligand.

PROTAC Mechanism of Action

The general mechanism of PROTAC-mediated protein degradation is a catalytic cycle involving the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, which is then recognized and degraded by the 26S proteasome.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Protocol for Conjugation to a Cysteine-Containing Peptide

This protocol describes the conjugation of the maleimide moiety of this compound to a peptide containing a free cysteine residue.

Materials:

-

Cysteine-containing peptide

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5

-

DMSO or DMF

-

Desalting column

Procedure:

-

Peptide Preparation: Dissolve the cysteine-containing peptide in the conjugation buffer. If the peptide has protected cysteines, deprotect them according to standard protocols and purify the peptide.

-

Linker Preparation: Immediately before use, dissolve this compound in a minimal amount of DMSO or DMF to prepare a stock solution (e.g., 10-20 mM).

-

Conjugation Reaction: Add a 2- to 5-fold molar excess of the dissolved linker to the peptide solution.[7] The final concentration of the organic solvent should be kept low (typically <10%) to avoid peptide precipitation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[8]

-

Reaction Monitoring: Monitor the reaction progress using LC-MS to confirm the formation of the desired conjugate.

-

Purification: Remove the excess, unreacted linker and byproducts using a desalting column or size-exclusion chromatography equilibrated with a suitable buffer.

Protocol for PROTAC Synthesis via Amide Coupling

This protocol outlines a general procedure for the synthesis of a PROTAC using this compound, where the amine group is coupled to a carboxylic acid-containing molecule (e.g., an E3 ligase ligand).

Materials:

-

Molecule with a carboxylic acid group (Molecule-COOH)

-

This compound

-

Coupling agents: HATU or EDC/NHS

-

Base: DIPEA or triethylamine

-

Anhydrous DMF or DMSO

-

Molecule with a thiol group (for subsequent maleimide reaction)

Procedure:

-

Activation of Carboxylic Acid: Dissolve Molecule-COOH in anhydrous DMF or DMSO. Add 1.2 equivalents of HATU and 2-3 equivalents of DIPEA. Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

-

Amine Coupling: Add 1.0 equivalent of this compound to the activated carboxylic acid solution.

-

Incubation: Stir the reaction mixture at room temperature for 2-16 hours.

-

Reaction Monitoring: Monitor the reaction progress by LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture can be diluted with an appropriate organic solvent and washed with aqueous solutions to remove excess reagents. The crude product is then purified by flash chromatography or preparative HPLC to yield the intermediate with a free maleimide group.

-

Subsequent Maleimide Conjugation: The purified maleimide-containing intermediate can then be conjugated to a thiol-containing molecule following the protocol described in section 5.1.

Experimental Workflow for Assessing PROTAC-Mediated Protein Degradation

This workflow describes the steps to evaluate the efficacy of a synthesized PROTAC in degrading a target protein in a cellular context.

5.3.1. Western Blot Analysis

Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

-

Cultured cells expressing the target protein

-

Synthesized PROTAC

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells and treat with a concentration range of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

-

Immunoblotting: Block the membrane and incubate with the primary antibodies, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[9]

5.3.2. HiBiT-based Live-Cell Degradation Assay

The HiBiT protein tagging system allows for the real-time, quantitative measurement of protein degradation in living cells.

Materials:

-

CRISPR-edited cell line with the target protein endogenously tagged with HiBiT

-

LgBiT protein (for complementation)

-

Nano-Glo® Live Cell Substrate

-

Luminometer

Procedure:

-

Cell Plating: Plate the HiBiT-tagged cells in a white, clear-bottom 96-well plate.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.

-

Substrate Addition: Add the Nano-Glo® Live Cell Substrate to the cells.

-

Luminescence Measurement: Measure the luminescence signal at different time points using a luminometer. A decrease in luminescence corresponds to the degradation of the HiBiT-tagged target protein.[10][11]

-

Data Analysis: Plot the luminescence signal against the PROTAC concentration and time to determine the degradation kinetics, DC₅₀, and Dₘₐₓ.

5.3.3. Ternary Complex Formation Assays

Assessing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) is crucial for understanding the mechanism of action of a PROTAC. Several biophysical and cellular assays can be employed.

-

NanoBRET™ Assay: This live-cell assay measures the proximity of the target protein (fused to NanoLuc®) and the E3 ligase (fused to HaloTag®) upon PROTAC addition. An increase in the BRET signal indicates ternary complex formation.[12][13]

-

Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase individually, as well as the formation of the ternary complex in a stepwise manner.[14]

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding and can determine the thermodynamic parameters of the binary and ternary complex formations.[14]

Conclusion

This compound is a valuable and versatile heterobifunctional linker for researchers in bioconjugation and drug development. Its well-defined structure, dual reactivity, and the inclusion of a hydrophilic PEG spacer make it an ideal tool for creating complex biomolecules, particularly for the synthesis of PROTACs. The experimental protocols and workflows provided in this guide offer a solid foundation for the successful application of this linker in inducing targeted protein degradation and advancing the development of novel therapeutics.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. tandfonline.com [tandfonline.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Drug Conjugation via Maleimide-Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. promega.com [promega.com]

- 11. Target Degradation [worldwide.promega.com]

- 12. benchchem.com [benchchem.com]

- 13. Ternary Complex Formation [worldwide.promega.com]

- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

An In-depth Technical Guide to Mal-PEG5-C2-NH2 Hydrochloride: A Key Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mal-PEG5-C2-NH2 hydrochloride, a heterobifunctional linker playing a crucial role in the rapidly advancing field of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document will detail its physicochemical properties, provide exemplary experimental protocols for its application, and illustrate its role in modulating cellular signaling pathways.

Core Concepts: Introduction to this compound

This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule designed for the synthesis of PROTACs.[1] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. They consist of two distinct ligands connected by a linker: one ligand binds to the target protein of interest, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein.

The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the geometric orientation of the target protein and E3 ligase, which is essential for efficient ternary complex formation and subsequent degradation. This compound is a popular choice due to its defined length, flexibility, and the presence of two distinct reactive moieties: a maleimide (B117702) group and a primary amine group. The maleimide group readily reacts with thiol (-SH) groups, such as those found in cysteine residues of proteins, while the primary amine can be coupled to carboxylic acids or activated esters.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis and other bioconjugation applications.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₉ClN₂O₇ | [1] |

| Molecular Weight | 396.86 g/mol | |

| Appearance | Solid | |

| Storage Conditions | -20°C | [1] |

| Solubility | Soluble in water, aqueous buffers, Chloroform, Methylene chloride, DMF, and DMSO. Less soluble in alcohol and toluene. Insoluble in ether. | [2] |

| Purity | Typically ≥95% | [3] |

Note: The molecular weight was calculated based on the provided molecular formula.

Application in Targeted Protein Degradation: Targeting the KRAS Signaling Pathway

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a key player in cellular signal transduction and is one of the most frequently mutated oncogenes in human cancers. The aberrant activation of the KRAS signaling pathway, particularly the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, drives tumor cell proliferation, survival, and resistance to therapy.[4] Consequently, the development of therapeutics that can effectively target and eliminate mutant KRAS proteins is a major goal in oncology research.

PROTACs offer a promising strategy to target oncogenic KRAS. A PROTAC designed to degrade KRAS would typically consist of a KRAS-binding ligand and an E3 ligase ligand, connected by a linker such as this compound.

PROTAC Mechanism of Action in KRAS Degradation

The following diagram illustrates the general mechanism by which a KRAS-targeting PROTAC utilizing a linker like this compound would function.

Impact on Downstream Signaling

By inducing the degradation of oncogenic KRAS, a PROTAC can effectively shut down the downstream signaling pathways that promote cancer cell growth and survival.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a KRAS-targeting PROTAC using this compound and its subsequent evaluation.

Synthesis of a KRAS-Targeting PROTAC

This protocol describes a general two-step synthesis of a PROTAC, where a KRAS ligand containing a thiol group is first conjugated to this compound, followed by the coupling of an E3 ligase ligand to the free amine.

Materials:

-

Thiol-containing KRAS ligand

-

This compound

-

Carboxylic acid-containing E3 ligase ligand (e.g., a derivative of VHL or Cereblon ligands)

-

N,N-Diisopropylethylamine (DIPEA)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Solvents for purification (e.g., ethyl acetate (B1210297), hexanes)

-

Silica (B1680970) gel for column chromatography

Step 1: Conjugation of KRAS Ligand to this compound

-

Dissolve the thiol-containing KRAS ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the solution to neutralize the hydrochloride and facilitate the reaction.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the KRAS ligand-linker intermediate.

Step 2: Coupling of E3 Ligase Ligand to the Intermediate

-

Dissolve the KRAS ligand-linker intermediate (1.0 eq) and the carboxylic acid-containing E3 ligase ligand (1.2 eq) in anhydrous DMF.

-

Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature under an inert atmosphere overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, work up the reaction as described in Step 1.

-

Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the final KRAS-targeting PROTAC.

Evaluation of KRAS Protein Degradation by Western Blot

Western blotting is a standard technique to quantify the levels of a specific protein in a cell lysate and is therefore essential for evaluating the efficacy of a PROTAC.

Materials:

-

Cancer cell line expressing the target KRAS mutant (e.g., MIA PaCa-2 for KRAS G12C).[5]

-

The synthesized KRAS-targeting PROTAC.

-

Cell culture medium and supplements.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).

-

Primary antibody specific for KRAS.

-

Primary antibody for a loading control (e.g., GAPDH or β-actin).

-

Horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Experimental Workflow:

References

Synthesis of Mal-PEG5-C2-NH2 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Mal-PEG5-C2-NH2 hydrochloride, a heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document outlines a feasible synthetic pathway, including detailed experimental protocols, and presents the necessary data in a structured format for clarity and reproducibility.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with a commercially available, selectively protected diamine precursor. The overall strategy involves the deprotection of one amine functionality, followed by the introduction of the maleimide (B117702) moiety, and concluding with the formation of the hydrochloride salt of the terminal primary amine.

The proposed synthetic route is as follows:

-

Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group from the starting material, tert-butyl (2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG5-C2-NH2), under acidic conditions to yield the free diamine.

-

Maleimide Formation: The reaction of the newly formed primary amine with maleic anhydride (B1165640) to generate a maleamic acid intermediate.

-

Cyclization to Maleimide: Intramolecular cyclization of the maleamic acid, facilitated by a dehydrating agent, to form the stable maleimide ring.

-

Hydrochloride Salt Formation: Conversion of the terminal primary amine to its hydrochloride salt to improve stability and solubility.

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound. Optimization may be required to achieve desired yields and purity.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Boc-NH-PEG5-C2-NH2 | ≥95% | Commercially Available |

| Dichloromethane (B109758) (DCM) | Anhydrous | Sigma-Aldrich |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |

| Diethyl Ether | Anhydrous | Sigma-Aldrich |

| Maleic Anhydride | ≥99% | Sigma-Aldrich |

| Acetic Anhydride | Reagent Grade | Sigma-Aldrich |

| Sodium Acetate (B1210297) | Anhydrous | Sigma-Aldrich |

| Hydrochloric Acid solution | 2.0 M in Diethyl Ether | Sigma-Aldrich |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | |

| Brine | Prepared in-house | |

| Anhydrous Sodium Sulfate | Sigma-Aldrich |

Step 1: Boc Deprotection of Boc-NH-PEG5-C2-NH2

This step involves the acid-catalyzed removal of the Boc protecting group.

Procedure:

-

Dissolve Boc-NH-PEG5-C2-NH2 (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per 1 g of starting material).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA, 5.0 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Redissolve the residue in a minimal amount of DCM and add cold diethyl ether to precipitate the diamine as its trifluoroacetate (B77799) salt.

-

Filter the precipitate and wash with cold diethyl ether.

-

To obtain the free diamine, dissolve the salt in water and basify with a saturated sodium bicarbonate solution until the pH is > 9.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield H2N-PEG5-C2-NH2 as an oil.

Step 2 & 3: Maleimide Formation and Cyclization

This two-step, one-pot procedure first forms the maleamic acid, which is then cyclized to the maleimide.

Procedure:

-

Dissolve the H2N-PEG5-C2-NH2 (1.0 eq) from the previous step in anhydrous DCM (15 mL per 1 g of amine).

-

In a separate flask, dissolve maleic anhydride (1.1 eq) in anhydrous DCM.

-

Add the maleic anhydride solution dropwise to the stirred amine solution at room temperature.

-

Stir the reaction mixture for 1-2 hours at room temperature to form the maleamic acid intermediate.

-

To the reaction mixture, add anhydrous sodium acetate (0.5 eq) followed by acetic anhydride (3.0 eq).

-

Heat the mixture to reflux (approximately 40 °C) and stir for 4-6 hours.

-

Monitor the formation of the maleimide by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (using a DCM/methanol gradient) to obtain pure Mal-PEG5-C2-NH2.

Step 4: Hydrochloride Salt Formation

This final step converts the free amine to its more stable hydrochloride salt.

Procedure:

-

Dissolve the purified Mal-PEG5-C2-NH2 (1.0 eq) in a minimal amount of anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 2.0 M solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.

-

A white precipitate of this compound should form.

-

Continue stirring at 0 °C for 30 minutes.

-

Filter the solid product, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C16H29ClN2O7 |

| Molecular Weight | 396.86 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 2454216-21-6 |

Table 2: Representative Synthesis Data

| Step | Starting Material | Product | Representative Yield | Purity (by HPLC) |

| 1 | Boc-NH-PEG5-C2-NH2 | H2N-PEG5-C2-NH2 | 90-95% | >95% |

| 2 & 3 | H2N-PEG5-C2-NH2 | Mal-PEG5-C2-NH2 | 70-80% | >95% |

| 4 | Mal-PEG5-C2-NH2 | Mal-PEG5-C2-NH2·HCl | >95% | >98% |

| Overall | Boc-NH-PEG5-C2-NH2 | Mal-PEG5-C2-NH2·HCl | 60-72% | >98% |

Table 3: Characterization Data

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the maleimide protons (~6.7 ppm), PEG backbone protons (~3.6 ppm), and protons adjacent to the amine and maleimide functionalities. |

| ¹³C NMR | Peaks corresponding to the maleimide carbonyls (~170 ppm), maleimide double bond (~134 ppm), and PEG backbone carbons (~70 ppm). |

| Mass Spec (ESI+) | [M+H]⁺ calculated for C16H28N2O7: 361.19; Found: 361.2 ± 0.1 |

Visualizations

The following diagrams illustrate the synthetic pathway and the general workflow for the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound. The outlined protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, enabling the reliable production of this important linker for the advancement of novel therapeutics. Adherence to standard laboratory safety procedures is paramount when performing these chemical transformations.

Technical Guide: Solubility Characteristics of Mal-PEG5-C2-NH2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Mal-PEG5-C2-NH2 hydrochloride, a heterobifunctional PEG linker crucial for the development of advanced bioconjugates and Proteolysis Targeting Chimeras (PROTACs). This document outlines the expected solubility in various solvents, detailed experimental protocols for solubility determination, and the logical workflow for its application in bioconjugation.

Core Concepts

This compound is a valuable tool in bioconjugation and drug discovery. It features a maleimide (B117702) group that reacts specifically with thiols (e.g., on cysteine residues of proteins), and an amine group (present as a hydrochloride salt) that can be coupled to carboxylic acids or activated esters. The polyethylene (B3416737) glycol (PEG) spacer (PEG5) enhances the hydrophilicity and bioavailability of the resulting conjugate. The hydrochloride salt form is intended to improve the handling and aqueous solubility of the otherwise basic amine.

Data Presentation: Solubility Profile

| Solvent System | Expected Solubility | Remarks |

| Aqueous Buffers (e.g., PBS, pH 6.5-7.5) | Soluble | The hydrophilic PEG spacer and the hydrochloride salt are expected to enhance solubility in aqueous media. The maleimide group is most stable and reactive with thiols at a pH range of 6.5-7.5. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Many similar PEGylated linkers and PROTAC building blocks show high solubility in DMSO. For related compounds, solubility of ≥ 100 mg/mL has been reported.[1][2][3] |

| Dimethylformamide (DMF) | Soluble | A common solvent for bioconjugation reactions, expected to readily dissolve this linker. |

| Dichloromethane (DCM) | Soluble | Often used in the synthesis and purification of such linkers. |

| Ethanol | Soluble | A related compound, Pomalidomide-PEG3-C2-NH2 TFA, shows high solubility (100 mg/mL) in ethanol.[3] |

| Water | Soluble | A similar compound, Pomalidomide-PEG3-C2-NH2 TFA, is reported to be soluble in water at 16.67 mg/mL, though sonication may be required.[3] |

Note: Hygroscopic nature of solvents like DMSO can significantly impact solubility; using newly opened solvent is recommended.[1][2][3][4][5] For aqueous solutions, the pH should be controlled to maintain the stability of the maleimide group.

Experimental Protocols

To accurately determine the solubility of this compound for a specific application, the following experimental protocols are recommended.

Protocol 1: Equilibrium Solubility Determination in Aqueous and Organic Solvents

This protocol outlines a method to determine the equilibrium solubility of the compound.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, PBS, DMSO) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Charged Aerosol Detection (CAD), or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.[6][7]

-

The solubility is then calculated and expressed in units such as mg/mL or mM.

-

Protocol 2: High-Throughput Solubility Screening

For comparing solubility in multiple solvents or formulations, a miniaturized approach can be employed.

-

Plate Preparation:

-

In a 96-well plate, dispense a small, precise amount of solid this compound into each well.

-

Add a range of solvents or buffer conditions to the wells.

-

-

Equilibration and Measurement:

-

Seal the plate and shake for an extended period to allow for dissolution.

-

Measure the turbidity or the amount of dissolved compound using a plate reader-based method (e.g., nephelometry or UV-Vis spectroscopy after filtration).

-

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships relevant to the use of this compound.

Caption: Bioconjugation workflow using this compound.

Caption: Logical workflow for PROTAC synthesis.

References

The Maleimide Group in Bioconjugation: A Technical Guide for Drug Development and Research

The covalent attachment of molecules to proteins, peptides, and other biomolecules is a fundamental process in modern biotechnology and pharmaceutical development. Among the array of chemical strategies available, the reaction between a maleimide (B117702) functional group and a thiol (sulfhydryl) group has emerged as a cornerstone technology. Its high selectivity, rapid reaction kinetics, and the stability of the resulting conjugate under physiological conditions have made it an indispensable tool for creating targeted therapeutics like antibody-drug conjugates (ADCs), advanced diagnostic reagents, and precisely modified biomolecules for research.[1][2]

This technical guide provides an in-depth exploration of the maleimide group's purpose and application in bioconjugation, tailored for researchers, scientists, and drug development professionals. We will delve into the core chemistry, critical reaction parameters, stability considerations, and detailed experimental protocols, providing a comprehensive resource for the effective application of this powerful chemical tool.

The Core Chemistry: A Specific and Efficient Michael Addition

The utility of the maleimide group in bioconjugation is rooted in its highly specific reaction with thiols, which are present in the cysteine residues of proteins and peptides.[1] This reaction proceeds through a Michael addition mechanism, where the nucleophilic thiol group attacks one of the electron-deficient carbon atoms of the double bond within the maleimide ring.[3] The result is the formation of a stable, covalent thioether bond (specifically, a succinimidyl thioether linkage).[][5]

This reaction is exceptionally chemoselective for thiols, particularly within a pH range of 6.5 to 7.5.[3] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than the competing reaction with amines (found in lysine (B10760008) residues), ensuring precise and predictable modification of the target biomolecule.[1][]

Key Parameters Influencing the Conjugation Reaction

The success, efficiency, and specificity of a maleimide-thiol conjugation are governed by several critical experimental parameters. Careful optimization of these factors is essential to maximize the yield of the desired conjugate while minimizing side reactions.

| Parameter | Optimal Range/Condition | Rationale & Considerations |

| pH | 6.5 - 7.5 | This range ensures the thiol group is sufficiently nucleophilic for a rapid reaction while minimizing the competing reaction with amine groups (e.g., lysine residues), which becomes significant at pH > 7.5.[3][7] Maleimide hydrolysis also increases at higher pH.[3] |

| Temperature | 4°C to Room Temperature (~25°C) | The reaction proceeds efficiently at room temperature. Lower temperatures can be used to minimize potential degradation of sensitive biomolecules over longer reaction times.[8] |

| Buffer Composition | Phosphate, HEPES, Tris | Buffers should be free of extraneous thiol-containing reagents (e.g., DTT, 2-mercaptoethanol). The buffer choice can influence reaction kinetics.[9][10] Buffers should be degassed to prevent re-oxidation of thiols.[9] |

| Stoichiometry | 5-20 fold molar excess of maleimide reagent | A molar excess of the maleimide-containing molecule is typically used to drive the reaction to completion. The optimal ratio depends on the specific reactants and must be determined empirically. |

| Reaction Time | 30 minutes to several hours | Reaction kinetics can be very rapid, with significant conjugation observed within minutes.[11] Optimal time should be determined to ensure complete conjugation without promoting side reactions or degradation.[8][9] |

Reaction Kinetics and Conjugate Stability

A major advantage of maleimide chemistry is the rapid rate of conjugation.[12] However, the stability of the resulting thioether linkage is a critical consideration, particularly for therapeutics like ADCs which must remain intact in circulation to avoid premature drug release and off-target toxicity.[13]

Reaction Kinetics

The reaction between maleimides and thiols is generally fast, but the exact rate is dependent on the specific reactants and conditions.

| Reactants | Molar Ratio (Mal:Thiol) | Conditions | Time | Efficiency/Result |

| Maleimide-NPs + cRGDfK peptide | 2:1 | 10 mM HEPES, pH 7.0, RT | 30 min | 84 ± 4% |

| Maleimide-NPs + 11A4 nanobody | 5:1 | PBS, pH 7.4, RT | 2 hours | 58 ± 12% |

| N-ethyl maleimide + MPA (thiol) | - | Incubated with glutathione | - | Half-life of 3.1 h |

| N-phenyl maleimide + MPA (thiol) | - | Incubated with glutathione | - | Half-life of 18 h |

Data compiled from references[9][11][14].

Stability and the Retro-Michael Reaction

The thioether bond formed, while generally stable, can undergo a retro-Michael reaction, particularly in the presence of other thiols such as glutathione, which is abundant in the bloodstream and within cells.[12][14] This can lead to deconjugation and the transfer of the maleimide-linked payload to other molecules.

Several strategies have been developed to enhance the stability of the linkage:

-

Maleimide Structure: N-aryl maleimides form more stable conjugates than traditional N-alkyl maleimides, exhibiting significantly less deconjugation in serum over time.[15]

-

Ring Hydrolysis: The succinimide (B58015) ring of the conjugate can be intentionally hydrolyzed under basic conditions. The resulting ring-opened product is significantly more stable and not susceptible to the retro-Michael reaction.[16]

-

Thiazine (B8601807) Formation: When a maleimide reacts with a peptide or protein containing an N-terminal cysteine, a chemical rearrangement can occur to form a thiazine structure, which is more stable and less prone to thiol exchange than the standard thioether linkage.[17]

| Conjugate Type | Condition | Stability Observation |

| N-alkyl maleimide ADCs | 37°C in serum, 7 days | 35-67% deconjugation |

| N-aryl maleimide ADCs | 37°C in serum, 7 days | <20% deconjugation |

| Thiazine Linker Conjugate | Incubated with glutathione | Over 20 times less susceptible to adduct formation compared to standard thioether. |

Data compiled from references[15][17].

Applications in Drug Development and Research

The specificity and efficiency of maleimide chemistry have made it a vital tool across numerous applications.[]

Antibody-Drug Conjugates (ADCs)

ADCs represent a powerful class of targeted cancer therapeutics. The maleimide-thiol reaction is a dominant strategy for attaching potent cytotoxic drugs to monoclonal antibodies.[3][18] This is often achieved by reducing the antibody's native interchain disulfide bonds to generate free cysteine thiols, or by engineering cysteine residues at specific sites on the antibody.[3] Site-specific conjugation allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for ensuring a consistent safety and efficacy profile.[3]

Once administered, the ADC circulates until the antibody component recognizes and binds to a specific antigen on the surface of a cancer cell. The ADC is then internalized, and the cytotoxic payload is released inside the cell, leading to targeted cell death while minimizing harm to healthy tissues.[]

Other Key Applications

-

Protein and Peptide Labeling: Maleimides are routinely used to attach fluorescent dyes, biotin, or other reporter molecules to proteins for use in imaging, immunoassays, and proteomics.[9]

-

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins via maleimide chemistry can improve their solubility, stability, and pharmacokinetic profiles.[2]

-

Surface and Nanoparticle Functionalization: Maleimide groups are used to immobilize proteins or peptides onto surfaces for applications in biosensors and diagnostic arrays, or to functionalize nanoparticles for targeted drug delivery.[]

Detailed Experimental Protocol: Antibody-Maleimide Conjugation

The following is a generalized protocol for conjugating a maleimide-activated molecule (e.g., a fluorescent dye or drug-linker) to an antibody.

A. Materials and Reagents

-

Antibody (1-10 mg/mL)

-

Degassed reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.4)[8]

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) stock solution

-

Maleimide-activated molecule

-

Anhydrous DMSO or DMF for dissolving the maleimide reagent

-

Purification system: Size Exclusion Chromatography (SEC) column

-

Quenching reagent (e.g., N-acetylcysteine)

B. Antibody Reduction (Generation of Thiols)

-

Prepare the antibody solution at a concentration of 1-10 mg/mL in degassed PBS buffer.

-

To reduce interchain disulfide bonds, add a 10-100 fold molar excess of TCEP to the antibody solution.

-

Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal it, and incubate for 20-30 minutes at room temperature.[9]

-

Immediately proceed to the conjugation step to prevent re-oxidation of the newly formed thiol groups.[8]

C. Conjugation Reaction

-

Prepare a 10 mM stock solution of the maleimide-activated molecule in anhydrous DMSO or DMF.

-

Add the maleimide stock solution to the reduced antibody solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point.

-

Flush the vial again with inert gas, seal, and mix gently.

-

Protect the reaction from light (especially if using a fluorescent dye) and incubate for 1-2 hours at room temperature or overnight at 4°C.

-

(Optional) Quench any unreacted maleimide by adding a thiol-containing molecule like N-acetylcysteine.

D. Purification

-

Equilibrate an SEC column with degassed PBS buffer.[8]

-

Load the crude conjugation reaction mixture onto the column.

-

Elute the conjugate with the same buffer, collecting fractions. The first major peak, monitored at 280 nm, will typically be the purified antibody conjugate.[19]

-

Pool the fractions containing the purified conjugate.

E. Characterization

-

Determine the final protein concentration using UV-Vis absorbance at 280 nm.

-

Calculate the Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or mass spectrometry, accounting for the absorbance of both the protein and the attached molecule.[8]

-

Assess purity and aggregation using SEC-HPLC and SDS-PAGE.[8]

Potential Side Reactions

While highly specific, the maleimide-thiol reaction is not without potential side reactions that must be controlled.

-

Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5. This opens the ring to form an unreactive maleamic acid derivative, reducing conjugation efficiency. Using freshly prepared maleimide solutions and maintaining the optimal pH range is crucial to mitigate this.[3]

-

Reaction with Amines: At pH levels above 7.5, the reaction with primary amines (e.g., lysine) becomes competitive, leading to a loss of selectivity.[7]

-

Thiol Oxidation: Free thiol groups can be oxidized to form disulfide bonds, rendering them unreactive towards maleimides. This is prevented by using degassed buffers and including reducing agents like TCEP prior to conjugation.[9]

Conclusion

The maleimide group is a powerful and versatile functional group for bioconjugation due to its exceptional selectivity for thiols, rapid reaction kinetics, and the ability to perform conjugations under mild, physiological conditions.[3] Its central role in the construction of antibody-drug conjugates has revolutionized targeted cancer therapy, and its utility extends across the fields of diagnostics, proteomics, and materials science.[1][2] A thorough understanding of the underlying Michael addition chemistry, the parameters that influence the reaction, and the stability of the final conjugate is paramount for researchers and developers seeking to harness the full potential of this invaluable bioconjugation tool.

References

- 1. benchchem.com [benchchem.com]

- 2. Maleimide - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 5. bachem.com [bachem.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. benchchem.com [benchchem.com]

- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 10. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dspace.library.uu.nl [dspace.library.uu.nl]

- 12. creativepegworks.com [creativepegworks.com]

- 13. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 15. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

- 19. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry [jove.com]

The Pivotal Role of the PEG5 Spacer in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand for an E3 ubiquitin ligase, a ligand for the protein of interest (POI), and a linker that connects the two. The linker is not merely a passive connector but plays a critical role in determining the overall efficacy and drug-like properties of the PROTAC. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers, particularly those with five ethylene (B1197577) glycol units (PEG5), have gained significant attention for their ability to favorably modulate PROTAC characteristics. This guide provides a detailed exploration of the role of the PEG5 spacer in PROTAC design, supported by quantitative data, experimental protocols, and illustrative diagrams.

The PROTAC Mechanism and the Criticality of the Linker

PROTACs function by forming a ternary complex between the target protein (POI) and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome. The linker's length, rigidity, and chemical composition are crucial for enabling the formation of a stable and productive ternary complex. An optimal linker facilitates the correct orientation of the POI and E3 ligase, leading to efficient ubiquitination and subsequent degradation.

The PEG5 Spacer: Enhancing PROTAC Performance

A PEG5 spacer is a flexible, hydrophilic linker composed of five repeating ethylene glycol units. Its physicochemical properties offer several advantages in PROTAC design:

-

Improved Solubility and Permeability: The hydrophilic nature of the PEG spacer can enhance the aqueous solubility of the often-greasy PROTAC molecule, which is a common challenge in their development. This improved solubility can also translate to better cell permeability, a critical factor for oral bioavailability.

-

Optimal Length and Flexibility: The length of the PEG5 spacer is often sufficient to span the distance between the POI and the E3 ligase without inducing significant strain on the ternary complex. Its flexibility allows for the necessary conformational adjustments to achieve a productive orientation for ubiquitination.

-

Reduced Non-specific Binding: The hydrophilicity of PEG linkers can help to minimize non-specific binding to other proteins and cellular components, potentially reducing off-target effects and improving the therapeutic window.

Quantitative Analysis of PEG Spacer Length on PROTAC Efficacy

The length of the PEG linker can have a profound impact on the degradation efficiency of a PROTAC. The following table summarizes data from a study on BET bromodomain-targeting PROTACs, illustrating the effect of varying PEG linker length on degradation potency.

| PROTAC | Linker Length | DC50 (nM) | Dmax (%) |

| MZ1 | PEG3 | 13 | >98 |

| PROTAC 1 | PEG4 | 5.3 | >98 |

| PROTAC 2 | PEG5 | 4.2 | >98 |

| PROTAC 3 | PEG6 | 23 | >95 |

-

DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.

-

Dmax: The maximum percentage of target protein degradation achieved.

As the data indicates, the PROTAC with the PEG5 linker (PROTAC 2) exhibited the highest potency (lowest DC50 value) in this series, highlighting the importance of optimizing linker length for maximal degradation.

Experimental Protocols

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that the PROTAC is binding to its intended target protein within the cell.

-

Cell Treatment: Treat cells with the PROTAC at a specific concentration or with a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).

-

Cell Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated protein by centrifugation.

-

Protein Analysis: Analyze the soluble fraction by Western blotting or other protein detection methods.

-

Data Analysis: A ligand-bound protein is typically more thermally stable. Therefore, in the presence of the PROTAC, the target protein will remain in the soluble fraction at higher temperatures compared to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in PROTAC action and evaluation.

Caption: The mechanism of action for a PROTAC utilizing a PEG5 spacer.

Caption: A typical experimental workflow for the development and evaluation of a PROTAC.

Conclusion

The linker is a critical determinant of a PROTAC's success, and the PEG5 spacer has proven to be a valuable component in the PROTAC design toolkit. Its ability to enhance solubility and permeability, coupled with its optimal length and flexibility for facilitating the formation of a productive ternary complex, makes it a frequent choice for researchers. As demonstrated by quantitative data, fine-tuning the linker length around the PEG5 unit can be a key optimization strategy to maximize the degradation potency of a PROTAC. The continued exploration of "linkerology" will undoubtedly lead to the development of even more effective and drug-like PROTAC therapeutics in the future.

An In-depth Technical Guide to Mal-PEG5-C2-NH2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical and safety information for Mal-PEG5-C2-NH2 hydrochloride, a heterobifunctional linker critical in the fields of bioconjugation and targeted therapeutics.

Chemical Identity and Properties

This compound is a high-purity, polyethylene (B3416737) glycol (PEG)-based linker molecule. It features two distinct reactive groups at either end of a hydrophilic 5-unit PEG spacer: a maleimide (B117702) group and a primary amine group (in its hydrochloride salt form). This bifunctional nature allows for the sequential and specific conjugation of two different molecules. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as the crucial bridge connecting a target protein ligand and an E3 ubiquitin ligase ligand[1][2].

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference |

| CAS Number | 2454216-21-6 | |

| Molecular Formula | C₁₆H₂₉ClN₂O₇ | |

| Molecular Weight | 396.86 g/mol | Calculated from Formula |

| Purity | Typically ≥98% | [3] |

| Appearance | White to off-white solid | General Supplier Data |

Storage and Stability

Proper storage is essential to maintain the integrity and reactivity of the compound.

| Parameter | Recommendation | Reference |

| Storage Temperature | -20°C | [3][4] |

| Storage Conditions | Store in a tightly sealed container in a dry, cool, and well-ventilated place. Protect from moisture and light. | [4][5] |

| Stock Solution Stability | In a suitable solvent (e.g., DMSO), store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [4][6] |

Safety and Handling (Material Safety Data)

While many suppliers classify this specific compound as non-hazardous under standard regulations, good laboratory practice is paramount. Handle in accordance with industrial hygiene and safety standards.

Hazard Identification and First Aid

| Exposure Route | Precaution & First Aid Measures | Reference |

| Inhalation | Avoid formation and inhalation of dust. If inhaled, move the person to fresh air. Consult a doctor if feeling unwell. | [7][8] |

| Skin Contact | May cause skin irritation. Wear protective gloves. In case of contact, wash off with soap and plenty of water. Take off contaminated clothing. | [8] |

| Eye Contact | May cause serious eye irritation. Wear eye protection. In case of contact, rinse cautiously with water for several minutes. Consult a doctor. | [8] |

| Ingestion | Do not ingest. If swallowed, rinse mouth with water. Do not induce vomiting. Call a Poison Control Center or doctor immediately. |

Personal Protective Equipment (PPE) and Disposal

| Measure | Specification | Reference |

| Handling | Handle in a well-ventilated area or under a chemical fume hood. | [7] |

| PPE | Wear suitable protective clothing, chemical-impermeable gloves (e.g., nitrile rubber), and safety glasses with side-shields. | |

| Disposal | Dispose of waste material at a licensed chemical destruction plant. Do not discharge into drains or the environment. |

Core Functionality and Application Workflow

The core utility of Mal-PEG5-C2-NH2 lies in its heterobifunctional reactivity. The maleimide group specifically and efficiently reacts with sulfhydryl (thiol) groups, while the primary amine can form stable amide bonds with activated carboxylic acids (like NHS esters).

Caption: Bifunctional reactivity of the Mal-PEG5-C2-NH2 linker.

Application in PROTAC Synthesis

This linker is ideal for synthesizing PROTACs, which are molecules designed to induce the degradation of a target protein. The PROTAC molecule links the target protein to an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome.

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Experimental Protocols

The following is a generalized, two-step protocol for conjugating a thiol-containing peptide and an NHS-activated small molecule using this compound. Note: This is a template; specific buffer conditions, concentrations, and reaction times must be optimized for your specific molecules.

Step 1: Conjugation of Thiol-Peptide to Maleimide Group

Caption: Experimental workflow for the first conjugation step (Maleimide-Thiol).

Methodology:

-

Buffer Preparation: Prepare a suitable reaction buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.0-7.4. Ensure the buffer is degassed to prevent oxidation of the thiol group. Avoid buffers containing primary amines (like Tris) as they can compete in the subsequent reaction step.

-

Reagent Preparation:

-

Dissolve the thiol-containing peptide in the degassed reaction buffer.

-

Immediately before use, dissolve the this compound in the same buffer.

-

-

Reaction: Add the dissolved linker solution to the peptide solution. A slight molar excess (e.g., 1.5 to 5-fold) of the linker is typically used to ensure complete consumption of the peptide.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 4°C overnight. Monitor the reaction progress using LC-MS if possible.

-

Purification: Once the reaction is complete, the resulting Peptide-PEG-Amine conjugate must be purified from excess linker and unreacted peptide. Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC) are common methods.

-

Characterization: Confirm the identity and purity of the conjugate using Mass Spectrometry (MS).

Step 2: Conjugation of NHS-Ester to Amine Group

Methodology:

-

Buffer Exchange (if necessary): The purified Peptide-PEG-Amine conjugate should be in an amine-free buffer (e.g., PBS) at a slightly alkaline pH (7.5-8.5) to ensure the amine group is deprotonated and nucleophilic.

-

Reagent Preparation:

-

Dissolve the NHS-ester activated molecule in an anhydrous, water-miscible solvent like DMSO or DMF.

-

Prepare the Peptide-PEG-Amine conjugate in the reaction buffer.

-

-

Reaction: Add the dissolved NHS-ester (typically in a 3-10 fold molar excess) to the conjugate solution.

-

Incubation: Let the reaction proceed for 2-4 hours at room temperature.

-

Quenching: (Optional) Add a small amount of an amine-containing buffer (e.g., Tris or glycine) to quench any unreacted NHS-ester.

-

Final Purification: Purify the final tripartite conjugate using an appropriate chromatography method (e.g., SEC or RP-HPLC) to remove excess reagents.

-

Final Characterization: Analyze the final product for identity, purity, and integrity using methods such as LC-MS and HPLC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mal-PEG5-amine, 2170654-73-4 | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Notes and Protocols: Mal-PEG5-C2-NH2 Hydrochloride for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery, offering the ability to target and eliminate disease-causing proteins. Unlike traditional inhibitors that block a protein's function, PROTACs hijack the body's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[4][5]

The linker component is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex.[3] Mal-PEG5-C2-NH2 hydrochloride is a versatile, PEG-based PROTAC linker that provides a desirable balance of hydrophilicity and length.[6][7][8] The maleimide (B117702) group allows for covalent attachment to cysteine residues, while the terminal amine enables conjugation to various functional groups on the E3 ligase ligand or the POI ligand through amide bond formation. The PEG5 (pentaethylene glycol) unit enhances solubility and provides spatial flexibility for optimal ternary complex formation.[8][9]

These application notes provide detailed protocols and workflows for the synthesis and evaluation of PROTACs utilizing the this compound linker.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C21H37ClN2O7 |

| Molecular Weight | 485.0 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and water |

| Purity | ≥95% |